3,3-Dimethyl-4-pentenoic acid
Overview
Description
3,3-Dimethyl-4-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid featuring a pentenoic acid backbone with two methyl groups attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-4-pentenoic acid can be synthesized through several methods. One common approach involves the reaction of isoprenol and prenol with triethylorthoacetate under specific conditions . Another method includes the use of isobutylaldehyde and hydrogen cyanide as starting materials, followed by conversion to senecioic acid or its derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of orthophosphate and sodium methoxide as catalysts. This process improves the yield and reduces byproducts, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-4-pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various esters and derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various enzymes and proteins, influencing their activity and function. Additionally, the double bond in the pentenoic acid backbone can participate in various chemical reactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-pentenoic acid: Similar structure but with one less methyl group.
4-Pentenoic acid: Lacks the two methyl groups on the third carbon atom.
2-Pentenoic acid: Different position of the double bond and lacks the methyl groups.
Uniqueness
3,3-Dimethyl-4-pentenoic acid is unique due to the presence of two methyl groups on the third carbon atom, which influences its reactivity and chemical properties. This structural feature distinguishes it from other pentenoic acids and contributes to its specific applications in various fields .
Properties
IUPAC Name |
3,3-dimethylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOTZLMLLTWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442630 | |
Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7796-73-8 | |
Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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